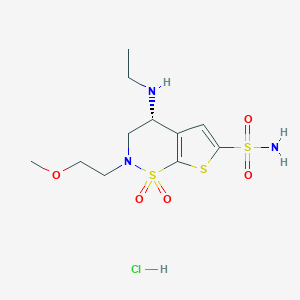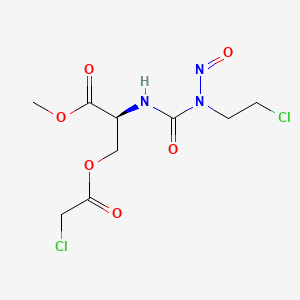
Serine, N-((2-chloroethyl)nitrosocarbamoyl)-, methyl ester, chloroacetate (ester)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ICIG 1771 is a compound that has garnered significant interest in the scientific community due to its potential applications in various fields, including chemistry, biology, and medicine. This compound is known for its unique chemical properties and its ability to interact with specific molecular targets, making it a valuable subject of study for researchers.
Preparation Methods
The synthesis of ICIG 1771 involves several steps, each requiring specific reaction conditions and reagents. The synthetic routes typically include:
Initial Formation: The initial formation of the core structure of ICIG 1771 involves a series of condensation reactions. These reactions are carried out under controlled temperatures and often require catalysts to facilitate the process.
Intermediate Steps: The intermediate steps involve the addition of various functional groups to the core structure. These steps may include oxidation, reduction, and substitution reactions, each requiring specific reagents and conditions.
Final Assembly: The final assembly of ICIG 1771 involves the coupling of the intermediate products to form the final compound. This step often requires high-purity reagents and precise control of reaction conditions to ensure the desired product is obtained.
Industrial production methods for ICIG 1771 typically involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
ICIG 1771 undergoes various types of chemical reactions, including:
Oxidation: ICIG 1771 can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products of these reactions are typically oxidized derivatives of the original compound.
Reduction: Reduction of ICIG 1771 can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions often result in the formation of reduced derivatives with different functional groups.
Substitution: ICIG 1771 can undergo substitution reactions where one functional group is replaced by another. Common reagents for these reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
ICIG 1771 has a wide range of scientific research applications, including:
Chemistry: In chemistry, ICIG 1771 is used as a reagent in various synthetic reactions. Its unique properties make it a valuable tool for the development of new chemical compounds and materials.
Biology: In biological research, ICIG 1771 is used to study cellular processes and molecular interactions. It can be used as a probe to investigate the function of specific proteins and enzymes.
Medicine: In medicine, ICIG 1771 has potential therapeutic applications. It is being studied for its ability to interact with specific molecular targets involved in disease processes, making it a potential candidate for drug development.
Industry: In industrial applications, ICIG 1771 is used in the production of various chemicals and materials. Its unique properties make it a valuable component in the manufacturing of high-performance products.
Mechanism of Action
The mechanism of action of ICIG 1771 involves its interaction with specific molecular targets. The compound binds to these targets, modulating their activity and affecting various cellular processes. The molecular targets of ICIG 1771 include enzymes and receptors involved in key biological pathways. By binding to these targets, ICIG 1771 can influence the activity of these pathways, leading to various biological effects.
Comparison with Similar Compounds
ICIG 1771 can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
Congo Red Dye: Another small-molecule inhibitor that interacts with similar molecular targets as ICIG 1771.
The uniqueness of ICIG 1771 lies in its specific chemical structure and its ability to interact with particular molecular targets, making it a valuable compound for scientific research and potential therapeutic applications.
Properties
CAS No. |
84993-79-3 |
|---|---|
Molecular Formula |
C9H13Cl2N3O6 |
Molecular Weight |
330.12 g/mol |
IUPAC Name |
methyl (2S)-3-(2-chloroacetyl)oxy-2-[[2-chloroethyl(nitroso)carbamoyl]amino]propanoate |
InChI |
InChI=1S/C9H13Cl2N3O6/c1-19-8(16)6(5-20-7(15)4-11)12-9(17)14(13-18)3-2-10/h6H,2-5H2,1H3,(H,12,17)/t6-/m0/s1 |
InChI Key |
BSNWBTPNYPWHOJ-LURJTMIESA-N |
Isomeric SMILES |
COC(=O)[C@H](COC(=O)CCl)NC(=O)N(CCCl)N=O |
Canonical SMILES |
COC(=O)C(COC(=O)CCl)NC(=O)N(CCCl)N=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



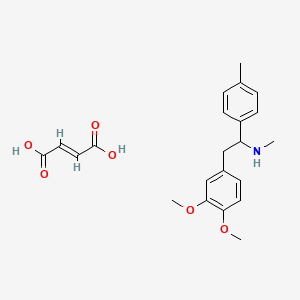
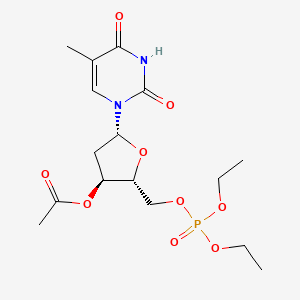
![(2S,5R,6R)-6-[[2-(4-hydroxyphenyl)-2-[[5-oxo-2-(4-propanoylpiperazin-1-yl)-8H-pyrido[2,3-d]pyrimidine-6-carbonyl]amino]acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B15193694.png)
![(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-3-(1,3-thiazol-3-ium-3-ylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;hydrogen sulfate](/img/structure/B15193699.png)

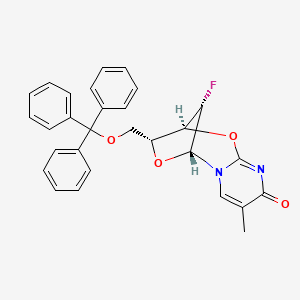
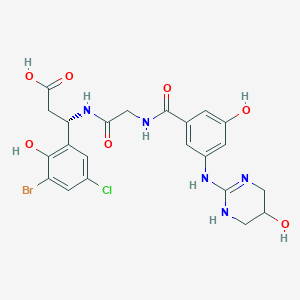
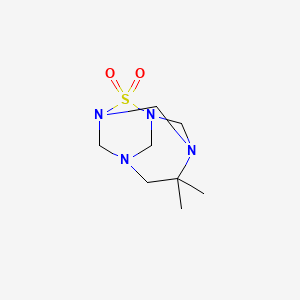
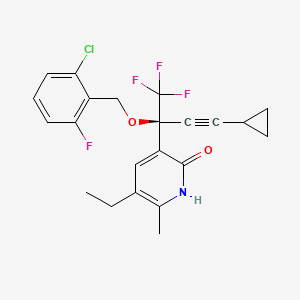
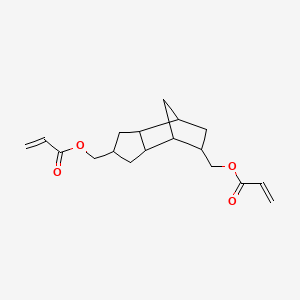
![(E)-3-(6-aminopyridin-3-yl)-N-[[5-[4-(4,4-difluoropiperidine-1-carbonyl)phenyl]-7-(4-fluorophenyl)-2-benzofuran-1-yl]methyl]prop-2-enamide](/img/structure/B15193741.png)
